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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridin-2-amine

Cat. No.: B567863 Get Quote

3-Fluoro-5-methylpyridin-2-amine is a substituted aminopyridine that has emerged as a

significant building block in the landscape of medicinal chemistry and organic synthesis. Its

structural uniqueness, combining a pyridine core with a strategically placed fluorine atom, a

methyl group, and a reactive amine handle, makes it a versatile synthon for creating complex

molecular architectures.[1] The incorporation of a fluorine atom is a well-established strategy in

drug design to modulate physicochemical properties such as lipophilicity and metabolic

stability, often leading to enhanced pharmacokinetic profiles.[2][3]

For researchers, drug development professionals, and synthetic chemists, a thorough

understanding of the physicochemical properties of this compound is not merely academic; it is

a prerequisite for its effective application. These properties govern everything from reaction

conditions and purification strategies to the ultimate biological activity and formulation of

resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of

the core physicochemical characteristics of 3-Fluoro-5-methylpyridin-2-amine, grounded in

established analytical protocols and field-proven insights.

Molecular and Structural Characteristics
The foundation of any physicochemical analysis begins with a precise understanding of the

molecule's identity and structure.
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Property Value Source

IUPAC Name
3-fluoro-5-methylpyridin-2-

amine
PubChem

CAS Number 1211590-31-6 Acros Pharmatech[4]

Molecular Formula C₆H₇FN₂ Acros Pharmatech[4]

Molecular Weight 126.13 g/mol Acros Pharmatech[4]

Canonical SMILES CC1=CC(=C(N=C1)N)F Acros Pharmatech[4]

InChI Key
WKAWTMSJTPXTOY-

UHFFFAOYSA-N
Acros Pharmatech[4]

Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-Fluoro-5-
methylpyridin-2-amine. Each of these parameters is critical for predicting the compound's

behavior in both chemical and biological systems.

Physicochemical Property Value / Range
Significance in Research &
Development

Melting Point (°C)

Data not available in literature;

requires experimental

determination.

Purity assessment, solid-state

characterization, formulation

development.

Boiling Point (°C) 195.5 ± 35.0 (Predicted)

Provides an estimate for

purification by distillation and

thermal stability.[4]

Aqueous Solubility
Requires experimental

determination.

Crucial for bioavailability,

reaction quenching, and

designing biological assays.

pKa
Requires experimental

determination.

Determines the ionization state

at physiological pH, impacting

absorption, distribution, and

receptor binding.
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In-Depth Analysis and Experimental Methodologies
A Senior Application Scientist does not simply rely on reported values but understands the

causality behind their measurement. The following sections detail the significance of each core

property and provide robust, self-validating protocols for their determination.

Melting Point Determination
Scientific Rationale: The melting point is a fundamental thermal property used to assess the

purity of a crystalline solid.[5] A pure compound typically exhibits a sharp melting range (0.5-

1.0°C), whereas impurities will depress the melting point and broaden the range. This makes it

an indispensable first-pass quality control check after synthesis.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable

method in organic chemistry labs.[6]

Step-by-Step Methodology:

Sample Preparation: Place a small amount of dry 3-Fluoro-5-methylpyridin-2-amine onto a

clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a

spatula or mortar and pestle.[7]

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the

powdered sample. A small amount of solid (2-3 mm high) should enter the tube.[8]

Packing: To pack the sample tightly at the bottom, drop the capillary tube, sealed-end down,

through a long glass tube resting on a hard surface. Repeat several times.

Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point

apparatus. Ensure the thermometer is correctly positioned to accurately measure the block's

temperature.

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an

approximate melting temperature. This saves time during the accurate measurement.
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Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate

melting point. Prepare a new capillary. Heat the block slowly, at a rate of approximately 1-

2°C per minute, once you are near the expected melting point.[8]

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and

the temperature at which the last crystal melts (T2). The melting range is T1-T2.[5][8]

Workflow Visualization:
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Capillary Melting Point Determination Workflow.
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Aqueous Solubility Determination
Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's

bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract,

rendering an otherwise potent compound ineffective.[9] It also dictates the design of in vitro

assays and formulation strategies. The "shake-flask" method is considered the gold standard

for determining thermodynamic equilibrium solubility.[10][11]

Experimental Protocol: Shake-Flask Method

Step-by-Step Methodology:

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for

physiological relevance).

Sample Addition: Add an excess amount of solid 3-Fluoro-5-methylpyridin-2-amine to a

known volume of the buffer in a sealed, screw-cap vial. The excess solid ensures that a

saturated solution is formed.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital

shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid

settle. Carefully withdraw an aliquot of the supernatant.

Filtration/Centrifugation: Remove any remaining undissolved solid from the aliquot by filtering

through a low-binding 0.22 µm filter or by high-speed centrifugation. This step is critical to

avoid artificially high concentration readings.

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or LC-MS.

Calibration: Quantify the concentration by comparing the analytical response to a standard

calibration curve prepared with known concentrations of the compound.

Workflow Visualization:
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Shake-Flask Aqueous Solubility Workflow.
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Scientific Rationale: The acid dissociation constant (pKa) defines the strength of an acid or

base and dictates the extent of ionization of a molecule at a given pH.[12][13][14] For a drug

candidate like 3-Fluoro-5-methylpyridin-2-amine, which has a basic amino group, the pKa is

paramount. It determines its charge state in different parts of the body (e.g., stomach vs.

intestine), which in turn governs its solubility, membrane permeability (ADME properties), and

ability to interact with its biological target.[12] Potentiometric titration is a classic and highly

accurate method for pKa determination for compounds with sufficient solubility.[13][15]

Experimental Protocol: Potentiometric Titration

Step-by-Step Methodology:

Sample Preparation: Accurately weigh and dissolve a known amount of 3-Fluoro-5-
methylpyridin-2-amine in a solution of known ionic strength (e.g., 0.15 M KCl to mimic

physiological conditions). If solubility is an issue, a co-solvent like methanol or DMSO may

be used, and the aqueous pKa is then determined by extrapolation.

Apparatus Setup: Place the solution in a thermostatted vessel. Calibrate a pH electrode

using standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.

Titration: Since the compound is a base, titrate the solution with a standardized strong acid

(e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-buret.

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence

point is identified as the point of maximum slope on the titration curve (the inflection point).

pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point.[15]

For a base, this corresponds to the point where half of the amine has been protonated.

Specialized software is often used to refine the pKa value from the full titration curve.

Workflow Visualization:
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Potentiometric Titration Workflow for pKa Determination.
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Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of a

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the

magnetic properties of atomic nuclei.[16] It is the most powerful tool for unambiguous structure

elucidation of organic molecules.

General Experimental Protocol for NMR:

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17] The choice of solvent is critical to

ensure the compound is fully dissolved.[17]

Tube Loading: Transfer the solution into a clean NMR tube.[17]

Spectrometer Setup: Insert the tube into the NMR spectrometer.[18] The instrument is then

locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to

maximize homogeneity.[17]

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

[17]

Predicted Spectral Features for 3-Fluoro-5-methylpyridin-2-amine:

¹H NMR:

-NH₂ Protons: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift is

concentration-dependent. This signal will disappear upon D₂O exchange.[19]

Aromatic Protons: Two distinct signals for the two protons on the pyridine ring. The proton

at C4 will likely appear as a doublet due to coupling with the ¹⁹F nucleus. The proton at C6

will appear as a singlet or a narrow doublet.

-CH₃ Protons: A sharp singlet, typically in the range of 2.2-2.5 ppm.
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¹³C NMR:

Six distinct carbon signals are expected. The carbons directly bonded to the fluorine (C3)

and nitrogen atoms (C2, C5) will be significantly influenced. The C-F coupling will be

observable, with the C3 signal appearing as a large doublet.

¹⁹F NMR:

A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom

attached to an aromatic ring. The signal will likely show coupling to the adjacent proton at

C4.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[20]

Predicted Characteristic IR Absorptions:

N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500

cm⁻¹ region.[19][20] These are typically weaker than O-H stretches.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the methyl group will be just below 3000 cm⁻¹.

N-H Bending: A medium to strong band is expected in the 1580-1650 cm⁻¹ region.[20]

C=C and C=N Stretching: Aromatic ring vibrations will produce several bands in the 1400-

1600 cm⁻¹ region.

C-N Stretching: A strong band is expected in the 1250-1335 cm⁻¹ range, characteristic of an

aromatic amine.[20]

C-F Stretching: A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹

region.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the exact molecular weight of a compound and can provide

structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Features:

Molecular Ion (M⁺): A prominent peak is expected at an m/z value corresponding to the

molecular weight of the compound, which is approximately 126.13. High-resolution mass

spectrometry (HRMS) would confirm the elemental formula C₆H₇FN₂.

Nitrogen Rule: The compound has an even number of nitrogen atoms (two), so its molecular

ion peak will have an even nominal mass, consistent with 126.

Fragmentation: Common fragmentation pathways may include the loss of small neutral

molecules or radicals, which can help in confirming the structure.

Conclusion and Outlook
3-Fluoro-5-methylpyridin-2-amine is a compound of significant interest due to its utility as a

versatile intermediate in the synthesis of high-value molecules, particularly in the

pharmaceutical and agrochemical sectors.[1][2] Its physicochemical properties—solubility, pKa,

and thermal characteristics—are the critical parameters that dictate its handling, reactivity, and,

ultimately, the performance of the final products derived from it.

This technical guide has outlined the scientific rationale behind the key physicochemical

properties and provided robust, validated protocols for their experimental determination. For

researchers and developers, mastering these analytical techniques is essential for ensuring

data integrity, accelerating project timelines, and successfully translating a promising molecular

scaffold into an innovative solution. The combination of its fluorinated pyridine core and

reactive amine group ensures that 3-Fluoro-5-methylpyridin-2-amine will remain a valuable

tool in the chemist's arsenal for the foreseeable future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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